molecular formula C28H30N2O3 B1360167 Solvent Red 49 CAS No. 509-34-2

Solvent Red 49

Cat. No.: B1360167
CAS No.: 509-34-2
M. Wt: 442.5 g/mol
InChI Key: DZNJMLVCIZGWSC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Rhodamine B base is a colorless dye that primarily targets the mitochondria . It is often used as a tracer dye within water to determine the rate and direction of flow and transport .

Mode of Action

In acidic conditions, Rhodamine B base transforms into a colored Rhodamine dye that acts as a stable and efficient laser dye . This transformation allows it to be easily detected, making it useful in various applications such as fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA .

Biochemical Pathways

Rhodamine B base affects the biochemical pathways related to fluorescence. When it transforms into its colored form, it fluoresces, which can be detected easily and inexpensively with fluorometers . This property is utilized in various biotechnology applications.

Pharmacokinetics

It is known that after modification with proteins, rhodamine b can guide carrier-free delivery into mitochondria and tissue-dependent distributions of functional proteins through organic cation transporters (octs) .

Result of Action

The primary result of Rhodamine B base’s action is its transformation into a colored, fluorescent dye under acidic conditions . This transformation is utilized in various applications, from tracing water flow to staining in biological research .

Action Environment

The action of Rhodamine B base is influenced by environmental factors such as pH. In acidic conditions, it transforms into a colored Rhodamine dye . Its solubility in water varies by manufacturer, and has been reported as 8 g/L and 15 g/L . It is also soluble in ethanol . Rhodamine B solutions adsorb to plastics and should be kept in glass .

Biochemical Analysis

Biochemical Properties

Rhodamine B base plays a significant role in biochemical reactions, primarily due to its ability to fluoresce under specific conditions. It interacts with various biomolecules, including enzymes and proteins. For instance, Rhodamine B base can bind to mitochondrial membranes, inhibiting transport processes and slowing down cellular respiration . It is also used as a fluorescent probe for detecting metal ions like Fe3+ and Zn2+, where it exhibits strong fluorescence intensity under ultraviolet light . These interactions are crucial for its application in fluorescence microscopy, flow cytometry, and other biotechnological assays.

Cellular Effects

Rhodamine B base influences various cellular processes. It has been shown to bind to mitochondrial membranes, inhibiting the electron transport chain and thus affecting cellular respiration . Additionally, Rhodamine B base can induce long nucleoplasmic bridges and other nuclear anomalies, indicating its potential impact on cell division and genetic stability . These effects highlight the compound’s role in altering cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Rhodamine B base exerts its effects through several mechanisms. It can exist in equilibrium between an “open” fluorescent form and a “closed” nonfluorescent spirolactone form, with the open form dominating in acidic conditions . This property is exploited in various assays where the fluorescence intensity of Rhodamine B base is used as a readout. Additionally, Rhodamine B base can form complexes with metal ions, leading to fluorescence quenching or enhancement depending on the specific interaction . These binding interactions and changes in fluorescence are central to its application in biochemical assays.

Temporal Effects in Laboratory Settings

The effects of Rhodamine B base can change over time in laboratory settings. Its fluorescence stability is influenced by various factors, including light exposure and the presence of other chemicals. For instance, Rhodamine B base is fluorescently stable under varying conditions such as light and gut fluid, making it suitable for long-term studies . It can adsorb to plastics, necessitating the use of glass containers for storage . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of Rhodamine B base vary with different dosages in animal models. Studies have shown that it can be used as a biomarker in wildlife, with its presence detectable in animal tissues after ingestion . The minimum effective dosage and persistence of Rhodamine B base in wild pigs, for example, have been investigated, revealing that higher doses result in more prolonged detection . High doses can also lead to toxic effects, emphasizing the need for careful dosage optimization in experimental settings.

Metabolic Pathways

Rhodamine B base is involved in various metabolic pathways, particularly those related to its role as a fluorescent probe. It interacts with enzymes and cofactors involved in cellular metabolism, such as those in the electron transport chain . Additionally, Rhodamine B base can be used to study metabolic flux and metabolite levels, providing insights into cellular metabolic processes . These interactions underscore its utility in metabolic research and diagnostics.

Transport and Distribution

Within cells and tissues, Rhodamine B base is transported and distributed through interactions with various transporters and binding proteins. It is often used to trace the movement of substances within biological systems due to its fluorescent properties . For example, Rhodamine B base can be incorporated into animal tissues, such as whiskers and teeth, to track the ingestion of bait in wildlife studies . These transport and distribution characteristics are essential for its application in ecological and environmental research.

Subcellular Localization

Rhodamine B base exhibits specific subcellular localization, which can influence its activity and function. It is known to localize to mitochondrial membranes, where it inhibits transport processes . Additionally, Rhodamine B base can be targeted to specific cellular compartments using various biochemical techniques, such as the HaloTag labeling strategy . These localization properties are crucial for its use in studying cellular processes and developing targeted therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Solvent Red 49 can be synthesized through several methods. One common approach involves the reaction of rhodamine B with anhydrous ethylenediamine and 1,8-naphthoic anhydride to form a fluorescent probe . Another method includes the preparation of rhodamine B-containing chitosan-based films using the casting method .

Industrial Production Methods: Industrial production of rhodamine B base typically involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and filtration to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: Solvent Red 49 undergoes various chemical reactions, including:

    Oxidation: Rhodamine B can be oxidized under specific conditions, leading to changes in its fluorescent properties.

    Reduction: The compound can be reduced, affecting its color and fluorescence.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of different fluorescent derivatives, while substitution can lead to various functionalized rhodamine compounds.

Comparison with Similar Compounds

Uniqueness of Rhodamine B Base: Solvent Red 49 is unique due to its high stability, efficiency as a laser dye, and versatility in various applications. Its ability to transform into a colored dye under acidic conditions makes it particularly useful for detecting and quantifying target molecules in different environments.

Properties

IUPAC Name

3',6'-bis(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O3/c1-5-29(6-2)19-13-15-23-25(17-19)32-26-18-20(30(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(31)33-28/h9-18H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNJMLVCIZGWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041744
Record name C.I. Solvent Red 49
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Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509-34-2
Record name Solvent Red 49
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Record name Solvent Red 49
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Record name Solvent Red 49
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(diethylamino)-
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Record name C.I. Solvent Red 49
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Record name 3',6'-bis(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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Record name SOLVENT RED 49
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Synthesis routes and methods

Procedure details

The Rhodamine dye of formula (II), Rhodamine B free base (Colour Index 45170:1), a well-known pigment, can be prepared by heating a stirred mixture of 10 parts by weight of m-diethylaminophenol and 12 parts by weight of phthalic anhydride to 175° C. under a blanket of carbon dioxide. The reaction mixture is stirred at 170°-175° C. for a period of 6-7 hours, then cooled to 40° C. and discharged into water. The pH of the resulting slurry is adjusted to 12 by adding caustic soda, and the insoluble material is recovered by filtration. The filter cake is then rinsed with water and dried to obtain Rhodamine B Base in a yield about 90% of theoretical.
[Compound]
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Rhodamine dye
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( II )
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Rhodamine B
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10
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Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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